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Compound of Interest

Compound Name: Hpk1-IN-8

Cat. No.: B10831936

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reconstitution, storage, and
application of Hpk1-IN-8, an allosteric and selective inhibitor of Hematopoietic Progenitor
Kinase 1 (HPK1). The following information is intended to guide researchers in utilizing this
compound for in vitro and in vivo studies targeting the HPK1 signaling pathway.

Introduction to Hpk1-IN-8

Hematopoietic Progenitor Kinase 1 (HPK1), also known as Mitogen-activated protein kinase
kinase kinase kinase 1 (MAP4K1), is a serine/threonine kinase predominantly expressed in
hematopoietic cells.[1][2] It functions as a negative regulator of T-cell receptor (TCR) and B-cell
receptor (BCR) signaling, thereby dampening immune responses.[2][3] Inhibition of HPK1 is a
promising strategy in immuno-oncology to enhance anti-tumor immunity.[3][4] Hpk1-IN-8 is a
potent and selective allosteric inhibitor of full-length HPK1.[5]

Physicochemical and Storage Information

Quantitative data for Hpk1-IN-8 is summarized in the table below for easy reference.
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Property Value Reference

Molecular Formula C19H17FN6O2S [5]

Molecular Weight 412.44 g/mol [5]

CAS Number 1214561-09-7 [5]

Appearance White to off-white solid [5]

Purity >98% (typically) Commercially available data
Solubility in DMSO =10 mg/mL (24.25 mM) [5]

) 4°C, sealed, away from
Storage (Solid) _ _ [5]
moisture and light

) -80°C for up to 6 months;
Storage (in Solvent) 20°C for up to 1 month [5]

Hpk1l Signaling Pathway

HPK1 is a key negative regulator in the T-cell activation cascade. Upon T-cell receptor (TCR)
engagement, HPK1 is activated and subsequently phosphorylates downstream targets,
including SLP-76 and GADS. This phosphorylation leads to the dampening of the signal
transduction cascade, ultimately resulting in reduced T-cell activation and proliferation.
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HPK1 Signaling Pathway and Point of Inhibition by Hpk1-IN-8.
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Experimental Protocols
Reconstitution of Hpk1-IN-8

Objective: To prepare a stock solution of Hpk1-IN-8 for in vitro and in vivo experiments.

Materials:

Hpk1-IN-8 solid

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

Sterile, nuclease-free microcentrifuge tubes

Vortex mixer

Ultrasonic bath (optional)
Protocol:

o Equilibrate the vial of Hpk1-IN-8 to room temperature before opening to prevent moisture
condensation.

o To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of
Hpk1-IN-8. For example, to a 1 mg vial, add 242.46 pyL of DMSO. For a 5 mg vial, add
1.2123 mL of DMSO.

e \ortex the solution for 1-2 minutes to aid dissolution.

e If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10
minutes.[5]

e Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile
microcentrifuge tubes.

» Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term
storage (up to 1 month).[5] Avoid repeated freeze-thaw cycles.
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In Vitro Kinase Assay

Objective: To determine the inhibitory activity of Hpk1-IN-8 against HPK1 in a biochemical

assay. This protocol is adapted from a generic ADP-GlIo™ kinase assay.

Materials:

Recombinant active HPK1 enzyme

HPK1 substrate (e.g., Myelin Basic Protein (MBP) or a specific peptide substrate)
ATP

Kinase reaction buffer

Hpk1-IN-8 stock solution

ADP-Glo™ Kinase Assay kit (or similar detection reagent)

384-well white assay plates

Protocol:

Prepare serial dilutions of Hpk1-IN-8 in DMSO, and then dilute further in kinase buffer to the
desired final concentrations. The final DMSO concentration in the assay should be kept
constant and low (e.g., <1%).

In a 384-well plate, add 1 pL of the diluted Hpk1-IN-8 or DMSO (for control wells).

Add 2 pL of recombinant HPK1 enzyme to each well.

Add 2 pL of a mixture of the HPK1 substrate and ATP to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

Incubate for 40 minutes at room temperature.
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Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

Incubate for 30 minutes at room temperature.
Read the luminescence on a plate reader.

Calculate the percent inhibition for each concentration of Hpk1-IN-8 and determine the ICso
value by fitting the data to a dose-response curve.

Cellular Assay: Inhibition of SLP-76 Phosphorylation

Objective: To assess the ability of Hpk1-IN-8 to inhibit HPK1 activity in a cellular context by

measuring the phosphorylation of its direct substrate, SLP-76.

Materials:

Jurkat T-cells or human Peripheral Blood Mononuclear Cells (PBMCs)
Complete RPMI-1640 medium

Hpk1-IN-8 stock solution

Anti-CD3/CD28 antibodies for T-cell stimulation

Lysis buffer

Primary antibodies: anti-phospho-SLP-76 (Ser376) and anti-total-SLP-76
HRP-conjugated secondary antibody

Western blot reagents and equipment or ELISA kit for pSLP-76

Protocol (Western Blot):

Seed Jurkat cells or PBMCs at a density of 1-2 x 10° cells/mL in complete RPMI medium.

Pre-treat the cells with various concentrations of Hpk1-IN-8 or DMSO (vehicle control) for 1-
2 hours at 37°C.
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o Stimulate the T-cells with anti-CD3/CD28 antibodies for 15-30 minutes at 37°C.
o Pellet the cells by centrifugation and wash once with cold PBS.

o Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

o Determine the protein concentration of the lysates.

e Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

o Block the membrane and probe with primary antibodies against phospho-SLP-76 (Ser376)
and total SLP-76.

¢ Incubate with an HRP-conjugated secondary antibody.
» Detect the signal using an enhanced chemiluminescence (ECL) substrate.

o Quantify the band intensities and normalize the phospho-SLP-76 signal to the total SLP-76
signal.

T-Cell Proliferation Assay

Objective: To evaluate the effect of Hpk1-IN-8 on T-cell proliferation following TCR stimulation.
Materials:

e Human or mouse T-cells (e.qg., purified from PBMCs or splenocytes)

o Complete RPMI-1640 medium

o Hpk1-IN-8 stock solution

e Anti-CD3 antibody

e Anti-CD28 antibody (for co-stimulation)

o 96-well flat-bottom plates

o Cell proliferation reagent (e.g., CFSE, BrdU, or MTT)
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Protocol (CFSE-based):

Label T-cells with CFSE according to the manufacturer's protocol.

o Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 ug/mL in PBS) overnight at 4°C or for 2
hours at 37°C. Wash the wells with PBS.

o Resuspend the CFSE-labeled T-cells in complete RPMI medium and add them to the
antibody-coated wells at a density of 1-2 x 10° cells/well.

e Add various concentrations of Hpk1-IN-8 or DMSO to the wells.
e Add soluble anti-CD28 antibody (e.g., 1-2 ug/mL) for co-stimulation.
 Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.

e Harvest the cells and analyze the CFSE dilution by flow cytometry as a measure of cell
proliferation.

In Vivo Studies

Formulation and Administration: For in vivo studies in mice, a formulation of a similar HPK1
inhibitor involved a solution in 80% polyethylene glycol 400, 10% tocopheryl polyethylene
glycol succinate, and 10% ethanol.[4] Another formulation for oral administration of a novel
HPKZ1 inhibitor in mice was at a dose of 30 mg/kg, administered twice daily.[6] The exact
formulation and dosage for Hpk1-IN-8 should be optimized based on the specific animal model
and experimental design. It is crucial to perform preliminary pharmacokinetic and tolerability
studies.

Disclaimer: These protocols are intended as a guide and may require optimization for specific
experimental conditions and applications. Always refer to the manufacturer's instructions for
reagents and kits. Handle all chemicals with appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastl
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and industry. Email: info@benchchem.com
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